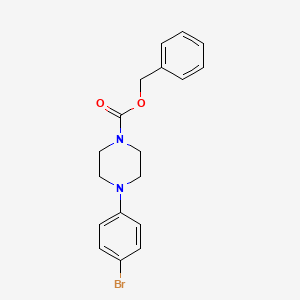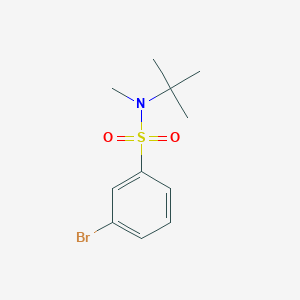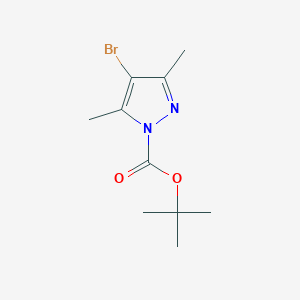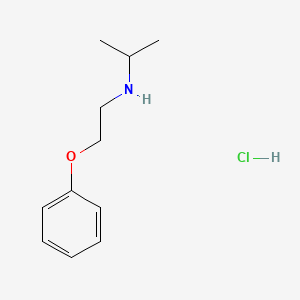amine dihydrochloride CAS No. 1258651-56-7](/img/structure/B1522824.png)
[(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride
Descripción general
Descripción
“(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 1258651-56-7 . It has a molecular weight of 331.26 . The IUPAC name for this compound is N-[(4-fluoro-3-methylphenyl)(3-pyridinyl)methyl]-1-propanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19FN2.2ClH/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13;;/h4-7,9-11,16,19H,3,8H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the current data.Aplicaciones Científicas De Investigación
Novel Synthetic Stimulants Research
This compound is classified as a novel synthetic stimulant and substituted cathinone. Research in this field focuses on understanding the stimulant-like effects similar to amphetamines and the potential therapeutic applications or risks associated with these properties .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure allows for the development of new analytical methods. These methods can differentiate it from structurally similar substances, which is crucial for forensic analysis and quality control in pharmaceuticals .
Neuropharmacology
The neuropharmacological research investigates the interaction of this compound with various neurotransmitter systems in the brain. This can lead to insights into the treatment of neurological disorders or the development of new psychoactive drugs .
Material Science
The compound’s molecular structure could be used to synthesize new materials with specific properties, such as enhanced conductivity or tailored optical characteristics. This has applications in electronics and photonics .
Chemical Synthesis
Researchers in chemical synthesis might explore the compound as a building block for creating complex molecules. Its unique functional groups make it a valuable candidate for multi-step synthetic routes .
Pharmacology
In pharmacology, the compound could be studied for its potential as a lead compound in drug discovery. Its interaction with biological targets can inform the design of drugs with improved efficacy and reduced side effects .
Toxicology
Toxicological studies could assess the safety profile of the compound. Understanding its metabolism, potential toxicity, and long-term effects are essential for evaluating its risks and benefits .
Environmental Chemistry
Environmental chemistry research might involve studying the compound’s stability, degradation, and environmental impact. This is important for assessing its ecological footprint and developing strategies for safe disposal .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)-pyridin-3-ylmethyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2.2ClH/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13;;/h4-7,9-11,16,19H,3,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMOMZABFHRAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CC(=C(C=C1)F)C)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)